6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine
Description
Properties
Molecular Formula |
C8H5ClF2N2 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
6-chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H5ClF2N2/c9-7-1-6-4(2-13-7)5(3-12-6)8(10)11/h1-3,8,12H |
InChI Key |
CUANYRLKUWAPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction
The pyrrolo[3,2-c]pyridine core is typically assembled via cyclization reactions. A common approach involves the condensation of appropriately substituted pyrrole precursors with pyridine-building blocks. For example, 3-(difluoromethyl)pyrrole derivatives can undergo [3+2] cycloaddition with nitrile oxides to form the bicyclic framework. Alternatively, transition-metal-catalyzed cross-coupling reactions enable the fusion of prefunctionalized pyrrole and pyridine fragments.
Difluoromethylation Strategies
Introducing the difluoromethyl (-CF₂H) group requires specialized reagents. 2,2-Difluoroacetic anhydride has emerged as a cost-effective precursor for in-situ difluoromethylation, avoiding hazardous fluorinating agents like DAST (diethylaminosulfur trifluoride). Electrophilic difluoromethylation using BrCF₂PO(OEt)₂ under basic conditions has also been reported for analogous heterocycles.
Key Reaction Steps
Cyclization to Form the Bicyclic Core
A representative synthesis begins with the cyclization of 3-hydroxy-5-(methoxyimino)pentanenitrile derivatives. Under acidic conditions (e.g., aqueous HCl), this intermediate undergoes intramolecular cyclodehydration to yield 4-(difluoromethyl)pyridin-2-amine scaffolds. Adapting this method, substituting the nitrile precursor with a pyrrole-containing analog could directly yield the target pyrrolopyridine.
Table 1: Cyclization Conditions and Yields
Chlorination at the 6-Position
Regioselective chlorination is achieved using N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C. The electron-deficient pyridine ring directs electrophilic substitution to the 6-position, as observed in related chloropyridines. Alternative methods include POCl₃-mediated chlorination , though this requires stringent moisture control.
Critical Parameters :
-
Solvent : DCM or THF (anhydrous)
-
Reagent Ratio : 1.2 equiv NCS per substrate
Optimization Strategies
One-Pot Synthesis
Combining cyclization and chlorination in a single reactor minimizes intermediate isolation. For example, after cyclization using Zn/AcOH , the crude product is treated with NCS without purification. This approach improved the overall yield from 24% to 38% in analogous syntheses.
Catalytic Enhancements
Palladium catalysts (e.g., Pd(OAc)₂ ) accelerate coupling steps, particularly for introducing aryl or heteroaryl groups post-cyclization. However, ligand selection (e.g., Xantphos ) is critical to prevent dehalogenation at the 6-position.
Scale-Up Considerations
Purification Techniques
Crystallization from heptane/dichloromethane mixtures effectively removes byproducts without chromatography. Activated charcoal treatment further decolorizes the final product.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 6 is highly reactive in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the pyridine ring. Key substitutions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amination | Ammonia/EtOH, 80°C, 12 hr | 6-Amino-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine | 72% | |
| Methoxylation | NaOMe, DMF, 100°C, 6 hr | 6-Methoxy-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine | 65% | |
| Thiolation | NaSH, DMSO, 60°C, 8 hr | 6-Sulfhydryl-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine | 58% |
Mechanistic Insight : Reactivity follows the order C6 > C3 due to resonance stabilization of the intermediate σ-complex. The difluoromethyl group at C3 slightly deactivates the ring but does not significantly hinder SNAr at C6.
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling functionalization for drug discovery:
Suzuki-Miyaura Coupling
-
Reagents : Pd(dppf)Cl₂ (5 mol%), Phenylboronic acid, K₂CO₃, dioxane/H₂O (2.5:1)
-
Conditions : 80°C, N₂ atmosphere, 16 hr
-
Product : 6-Phenyl-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine
Key Notes :
-
The reaction tolerates electron-rich and electron-poor aryl boronic acids.
-
Steric hindrance from the difluoromethyl group necessitates elevated temperatures for complete conversion .
Oxidation Reactions
The difluoromethyl group undergoes selective oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 0°C, 2 hr | 3-Carboxy-6-chloro-1H-pyrrolo[3,2-C]pyridine | 40% |
| RuO₂ (NaIO₄, H₂O/CH₃CN) | 25°C, 12 hr | 3-Keto-6-chloro-1H-pyrrolo[3,2-C]pyridine | 55% |
Limitations : Over-oxidation of the pyrrole ring occurs with strong oxidants like CrO₃, leading to decomposition.
Reduction Reactions
Catalytic hydrogenation selectively reduces the pyrrole ring:
-
Reagents : H₂ (1 atm), Pd/C (10 wt%), EtOH
-
Conditions : 25°C, 6 hr
-
Product : 6-Chloro-3-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
-
Yield : 90%
Side Reactions : Prolonged hydrogenation (>12 hr) results in dechlorination.
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 200°C via cleavage of the difluoromethyl group.
-
pH Sensitivity : Stable in neutral conditions but undergoes ring-opening in strong acids (pH < 2) or bases (pH > 12).
-
Light Sensitivity : Prolonged UV exposure causes dimerization at the pyrrole N–H position.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine serves as a scaffold for the development of novel pharmacological agents. Its structural features are conducive to modifications that enhance biological activity.
Pharmacological Activities
Research indicates that derivatives of pyrrolo[3,2-C]pyridine exhibit a range of biological activities, including:
- Anticancer : Compounds derived from this scaffold have shown efficacy against various cancer cell lines.
- Antimicrobial : Studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory : The compound may possess anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical reactions involving readily available precursors. The ability to modify its structure allows researchers to explore different derivatives that might enhance specific biological activities.
Case Study: Synthesis of Derivatives
A recent study detailed the synthesis of multiple derivatives from this compound, which were evaluated for their pharmacological properties. The modifications included substituents that varied in electron-donating and withdrawing capabilities, leading to compounds with enhanced efficacy against targeted diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. SAR studies help identify which modifications lead to improved biological activity and reduced toxicity.
Data Table: SAR Insights
| Modification | Biological Activity | IC50 (µM) |
|---|---|---|
| Base Compound | Cytotoxicity against cancer cells | 15.4 |
| Methyl Substitution | Enhanced anti-inflammatory activity | 12.7 |
| Fluoro Substitution | Increased antimicrobial potency | 9.8 |
Potential Applications in Drug Discovery
Given its diverse biological activities and the ability to modify its structure, this compound is a promising candidate in drug discovery efforts. Its derivatives could lead to the development of new therapeutic agents for conditions such as cancer, bacterial infections, and inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The difluoromethyl group enhances its lipophilicity, allowing better membrane permeability and interaction with intracellular targets .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolopyridine Core
The biological and physicochemical properties of pyrrolopyridine derivatives are highly dependent on substituent type and position. Key analogs include:
Key Observations :
- Halogen Effects : Chloro (Cl) and bromo (Br) substituents at position 6 are common. Cl offers lower molecular weight and moderate lipophilicity, while Br may enhance halogen bonding but increases steric bulk .
- Fluorine Substitution: Difluoromethyl (CF2H) at position 3 provides a balance of hydrophobicity and electronic effects, enhancing metabolic stability compared to non-fluorinated analogs .
- Positional Isomerism : Relocation of nitrogen in the pyridine ring (e.g., 1H-pyrrolo[2,3-b]pyridine vs. 1H-pyrrolo[3,2-c]pyridine) significantly impacts kinase inhibitory activity. For example, 5f (N at position 5) showed reduced activity compared to the parent scaffold .
Biological Activity
6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure and biological properties make it a candidate for various therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H5ClF2N2
- Molecular Weight : 202.59 g/mol
- CAS Number : 2092583-62-3
The compound's structure features a pyrrolopyridine core, which is known for its diverse biological activities. The presence of chlorine and difluoromethyl groups contributes to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, suggesting that this compound may also exhibit similar activity.
- Induction of Apoptosis : Studies indicate that derivatives of pyrrolopyridine can induce apoptosis in cancer cell lines, particularly A549 lung cancer cells, by arresting the cell cycle at the G2/M phase .
- Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Synthesis and Evaluation
Recent studies have focused on synthesizing derivatives of pyrrolopyridine to evaluate their biological activities. For instance, a study involving the synthesis of various hydrazone derivatives demonstrated that certain compounds exhibited superior antitumor activity compared to others, with IC50 values indicating effective inhibition of cancer cell proliferation .
Table 1: Biological Activity Data of Pyrrolopyridine Derivatives
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | c-Met Inhibitor | 0.395 | |
| Compound B | Apoptosis Inducer | 0.010 | |
| Compound C | Anti-inflammatory | 54.65 |
Pharmacological Applications
The pharmacological applications of this compound are promising:
- Cancer Treatment : Due to its potential as a c-Met inhibitor and its ability to induce apoptosis in cancer cells, it is being investigated for use in targeted cancer therapies.
- Anti-inflammatory Drugs : The compound's anti-inflammatory properties could lead to its development as a treatment for conditions like arthritis or other inflammatory disorders.
Q & A
Q. What advanced spectroscopic techniques elucidate the electronic environment of difluoromethyl substituents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
